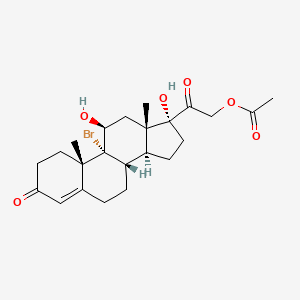
9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate
説明
Molecular Structure Analysis
The molecular structure of “9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate” contains 64 bonds in total, including 33 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 aliphatic ester, 2 aliphatic ketones, and 2 hydroxyl groups .科学的研究の応用
Synthesis and Chemical Reactions
Synthesis Pathways : Research has explored the synthesis of compounds related to 9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate. For example, Kirk and Yeoh (1983) investigated syntheses of similar compounds like 19,21-dihydroxypregn-4-ene-3,20-dione, which is synthesized from 3β-acetoxypregn-5-en-20-one. This involves the 'hypoiodite reaction', Henbest acetoxylation, and several oxidation and cleavage steps (Kirk & Yeoh, 1983).
Chemical Modifications and Derivatives : Various studies have focused on the chemical modifications and derivatives of similar steroid compounds. For instance, Numazawa and Nagaoka (1985) researched the reaction of 21-bromo-3β-hydroxy-17α-methoxypregn-5-en-20-one with sodium methoxide, resulting in the production of aldehyde and hydroxy derivatives (Numazawa & Nagaoka, 1985).
Steroid Conversion and Isolation : The conversion of similar steroids and the isolation of specific derivatives have been subjects of research. For example, Klein et al. (1972) developed a method for the simultaneous measurement of various C-21 corticosteroids, emphasizing the significance of these steroids in physiological processes (Klein, de Levie, & Giroud, 1972).
Biological Activity and Pharmacology
Biological Activity Studies : There have been studies on the biological activity of related steroids. For instance, Dorfman, Kincl, and Ringold (1961) studied the biological activity of 9α,11β-dihalo corticoids, providing insights into the biological roles and potential therapeutic applications of these compounds (Dorfman, Kincl, & Ringold, 1961).
Pharmacological Profiles : Research on the pharmacological profiles of similar steroids, such as halopredone acetate, has been conducted. Bianchetti et al. (1977) compared the topical anti-inflammatory activity of halopredone acetate with other steroids, highlighting the unique properties and potential applications of these compounds in medical treatments (Bianchetti, Bossoni, Guarneri, Giudici, & Riva, 1977).
Safety And Hazards
特性
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-bromo-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BrO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMHNHAHWIHHDH-GSLJADNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Br)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Br)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-11,17,21-trihydroxypregn-4-ene-3,20-dione21-acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




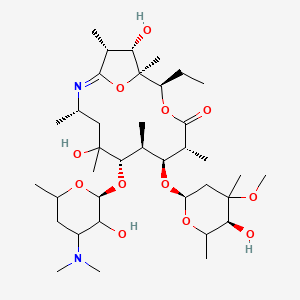
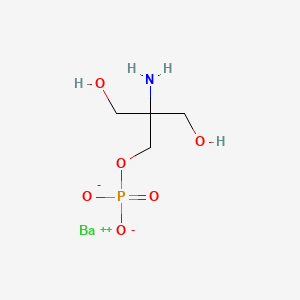
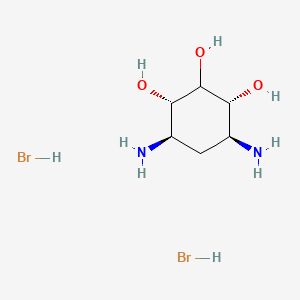
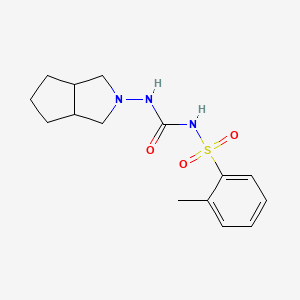
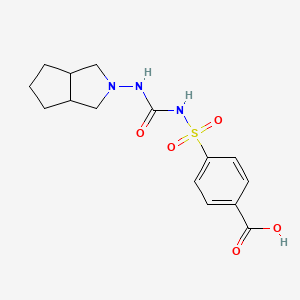
![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)
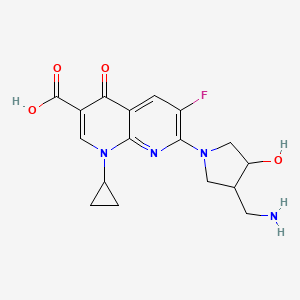
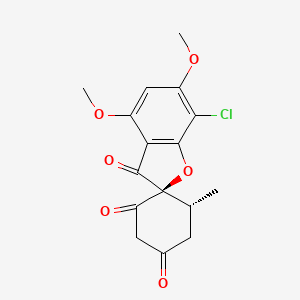
![(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601511.png)